molecular formula C15H21N5O B8113320 4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine

4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine

Cat. No.: B8113320
M. Wt: 287.36 g/mol
InChI Key: JEKFANJEMGTIRM-UHFFFAOYSA-N
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Description

4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine is a heterocyclic compound that features a unique combination of piperidine, triazole, pyridine, and morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . This tandem reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation to yield the target compound in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine is unique due to the presence of the piperidine and morpholine groups, which enhance its chemical reactivity and biological activity. These structural features differentiate it from other similar compounds and contribute to its potential as a versatile scaffold in drug discovery.

Properties

IUPAC Name

4-(2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-2-14-17-15(12-3-5-16-6-4-12)18-20(14)11-13(1)19-7-9-21-10-8-19/h1-2,11-12,16H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKFANJEMGTIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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